(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, structural formula, and molecular formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a deep understanding of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Material Science Applications
Polymerizable Molecules Creation : A study described the catalytic [2 + 2 + 2] cycloaddition reactions of functionalized alkynes, yielding polymerizable molecules with a 2,3-dihydro-1H-indene core structure. This process is critical for accessing diverse monomers for polymer synthesis, highlighting the compound's relevance in material science (J. Watanabe et al., 2010).
Organic Synthesis : Research focusing on the cycloaddition reaction between 2-arylidene-1,3-indanediones and β-enamino esters yielded densely substituted dihydropyridines, showcasing the compound's utility in synthesizing complex organic structures (Wen-juan Yang et al., 2016).
Potential Biological Activities
Antiproliferative Activity : The synthesis and in vitro evaluation of pyrazole-beta-diketone dihalotin(IV) compounds demonstrated potential anticancer activities against melanoma cell lines, indicating the compound's derivatives could have biological significance (C. Pettinari et al., 2006).
Anticancer Drug Development : Amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and shown to possess cytotoxic effects against various human tumor cell lines. This research suggests the compound's framework can be modified to enhance its anticancer properties (T. S. Basu Baul et al., 2009).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, and other hazards. Material safety data sheets (MSDS) are often a good source of this information.
Future Directions
This involves predicting or proposing future research directions for the compound. This could involve potential applications of the compound, or new reactions or syntheses that could be developed.
properties
IUPAC Name |
(3Z)-2-(2,2-diphenylacetyl)-3-(methylidenehydrazinylidene)inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c1-25-26-22-18-14-8-9-15-19(18)23(27)21(22)24(28)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20-21H,1H2/b26-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCHXJADQZBUFT-XTCLZLMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746774 | |
Record name | (3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one | |
CAS RN |
1119449-21-6 | |
Record name | (3Z)-2-(Diphenylacetyl)-3-(methylidenehydrazinylidene)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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